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molecular formula C6H8F2N2O2 B8492039 3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 921213-76-5

3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B8492039
M. Wt: 178.14 g/mol
InChI Key: NDICMMBJDYLDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003626B2

Procedure details

3-Difluoromethyl-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester (0.15 g, 0.7 mmol) was dissolved in 2 ml of dioxan. 1.5 ml of a 1 N aqueous sodium hydroxide solution (1.5 mmol) were added and the reaction mixture was stirred for 2 h at room temperature. Subsequently the mixture was acidified with concentrated hydrochloric acid (pH 2). The dioxan was removed in vacuo, the residue was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and evaporated, delivering 0.1 g of 3-difluoromethyl-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, which could be directly used in the next step without further purification.
Name
3-Difluoromethyl-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:10][N:9]([CH3:11])[N:8]=[C:7]1[CH:12]([F:14])[F:13])=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[F:14][CH:12]([F:13])[C:7]1[CH:6]([C:4]([OH:5])=[O:3])[CH2:10][N:9]([CH3:11])[N:8]=1 |f:1.2|

Inputs

Step One
Name
3-Difluoromethyl-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.15 g
Type
reactant
Smiles
C(C)OC(=O)C1C(=NN(C1)C)C(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxan was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
could be directly used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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